Testosterone phenylpropionate

Descripción

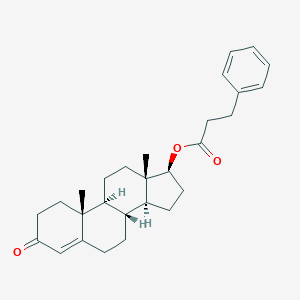

Structure

3D Structure

Propiedades

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36O3/c1-27-16-14-21(29)18-20(27)9-10-22-23-11-12-25(28(23,2)17-15-24(22)27)31-26(30)13-8-19-6-4-3-5-7-19/h3-7,18,22-25H,8-17H2,1-2H3/t22-,23-,24-,25-,27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHSXYDOROIURIP-FEZCWRLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OC(=O)CCC4=CC=CC=C4)CCC5=CC(=O)CCC35C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC4=CC=CC=C4)CCC5=CC(=O)CC[C@]35C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5048712 | |

| Record name | Testosterone phenylpropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255-49-8 | |

| Record name | Testosterone phenylpropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Testosterone 17-phenylpropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001255498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Testosterone phenylpropionate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16003 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Testosterone phenylpropionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26643 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Testosterone phenylpropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17β-hydroxyandrost-4-en-3-one 3-phenylpropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.650 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TESTOSTERONE PHENYLPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GN84GWX51 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Testosterone Phenylpropionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthesis pathway for testosterone phenylpropionate, an anabolic-androgenic steroid. The document details the chemical reactions, experimental protocols, and quantitative data associated with its preparation, intended for an audience with a strong background in synthetic organic chemistry.

Introduction

Testosterone phenylpropionate is a synthetic ester of testosterone.[1][2] The esterification of the 17β-hydroxyl group of the testosterone molecule with a phenylpropionate group results in a compound with a longer biological half-life compared to its parent hormone.[3][4] This modification enhances its therapeutic and research applications by allowing for a slower release from the injection site and sustained activity.[3] This guide focuses on the primary and most efficient synthetic route to this compound.

Core Synthesis Pathway: Esterification

The principal method for synthesizing testosterone phenylpropionate is through the esterification of testosterone with a reactive derivative of 3-phenylpropionic acid, most commonly 3-phenylpropanoyl chloride.[3] This reaction is a nucleophilic acyl substitution where the hydroxyl group of testosterone attacks the electrophilic carbonyl carbon of the acyl chloride.

The general reaction is as follows:

Testosterone + 3-Phenylpropanoyl Chloride → Testosterone Phenylpropionate + Hydrochloric Acid

To drive this reaction to completion and to neutralize the hydrochloric acid byproduct, a non-nucleophilic base, such as pyridine, is typically employed as a catalyst.[3]

Synthesis Pathway Diagram

Caption: Esterification of testosterone with 3-phenylpropanoyl chloride.

Detailed Experimental Protocol

This protocol describes a high-yield synthesis of testosterone phenylpropionate.

Materials:

-

Testosterone

-

3-Phenylpropanoyl chloride

-

Dichloromethane (anhydrous)

-

Pyridine (anhydrous)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

-

Ethanol

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve testosterone in anhydrous dichloromethane.

-

Addition of Reagents: To the stirred solution, add pyridine. Subsequently, add 3-phenylpropanoyl chloride dropwise. A molar ratio of 1:1.2 of testosterone to 3-phenylpropanoyl chloride is recommended for optimal conversion.[3]

-

Reaction: Allow the reaction to proceed at room temperature with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, quench the reaction mixture by adding water. Separate the organic layer and wash it sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude testosterone phenylpropionate can be purified by one of two methods:

-

Column Chromatography: Pack a silica gel column and elute with a gradient of hexane and ethyl acetate to separate the desired product from any unreacted starting materials and byproducts.[3]

-

Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to form crystals. Filter the crystals and wash with cold ethanol to obtain the purified product.[3]

-

-

Final Product: Dry the purified testosterone phenylpropionate under vacuum to remove any residual solvent. The final product should be a white to off-white crystalline solid.[1]

Experimental Workflow Diagram

References

The Genesis of a Synthetic Androgen: A Technical History of Testosterone Phenylpropionate

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the history and discovery of testosterone phenylpropionate, a significant synthetic androgen ester. We delve into its initial synthesis, early biological evaluations, and the foundational understanding of its mechanism of action. This document provides a technical overview intended for professionals in the fields of pharmaceutical sciences, endocrinology, and drug development.

Introduction: The Quest for Modified Androgens

The mid-20th century was a period of intense research in steroid chemistry, driven by the desire to modify natural hormones to improve their therapeutic efficacy. Following the first synthesis of testosterone in 1935, the focus shifted towards developing longer-acting and more potent androgenic compounds.[1] Unmodified testosterone, when administered, is rapidly metabolized and cleared from the body, necessitating frequent injections. The primary strategy to overcome this limitation was the esterification of the testosterone molecule at the 17β-hydroxyl group. This chemical modification increases the hormone's lipophilicity, leading to the formation of a depot in muscle tissue upon intramuscular injection, from which the active hormone is slowly released.[2]

The Synthesis of Testosterone Phenylpropionate (1951)

Testosterone phenylpropionate was first synthesized in 1951.[3][4][5] This development was a part of a broader effort to create a portfolio of testosterone esters with varying durations of action. The synthesis is achieved through the esterification of testosterone with phenylpropionic acid.

General Experimental Protocol for Synthesis

Reaction: Testosterone + Phenylpropionyl Chloride → Testosterone Phenylpropionate + HCl

A plausible laboratory-scale protocol of that era would have included the following steps:

-

Dissolution: Testosterone would be dissolved in a suitable anhydrous solvent, such as pyridine or benzene.

-

Acylation: Phenylpropionyl chloride would be added to the solution, likely in a dropwise manner and with cooling to control the exothermic reaction.

-

Reaction: The mixture would be stirred at room temperature or gently heated to ensure the completion of the reaction.

-

Work-up: The reaction mixture would then be neutralized, and the testosterone phenylpropionate extracted using an organic solvent.

-

Purification: The crude product would be purified through recrystallization or column chromatography to yield the final crystalline product.

Early Biological Trials and Pharmacological Profile

The first biological trials of testosterone phenylpropionate were conducted by J. Dekanski and R. N. Chapman at the Organon Laboratories in Scotland, with their findings published in the British Journal of Pharmacology and Chemotherapy in 1953.[6] These seminal studies aimed to characterize the androgenic activity and duration of action of this new ester in comparison to the then-standard testosterone propionate.

Experimental Protocols from the 1953 Study

The experiments were conducted on castrated male rats to assess the androgenic effects on the seminal vesicles and prostate gland.

-

Animal Model: Immature male rats, castrated 14 days prior to the experiment to ensure the atrophy of androgen-dependent tissues.

-

Drug Administration: Single intramuscular injections of testosterone phenylpropionate or testosterone propionate dissolved in arachis oil.

-

Endpoint Measurement: The primary endpoints were the increase in the wet weight of the seminal vesicles and the prostate gland at various time points post-injection.

-

Histological Analysis: Tissues were also subjected to histological examination to observe the cellular changes induced by the androgens.

Summary of Early Findings

The 1953 study by Dekanski and Chapman demonstrated that testosterone phenylpropionate had a significantly longer duration of action compared to testosterone propionate. While a single injection of testosterone propionate produced a response that lasted for a few days, a single injection of testosterone phenylpropionate elicited a response that was sustained for over a week.

| Parameter | Testosterone Propionate | Testosterone Phenylpropionate |

| Onset of Action | Rapid | Slower |

| Peak Effect | Reached quickly | Delayed |

| Duration of Action | Short (approx. 2-3 days) | Prolonged (over 7 days) |

| Relative Potency | Less potent over time | More sustained androgenic effect |

Note: This table is a qualitative summary based on the descriptive findings of the 1953 Dekanski and Chapman paper, as detailed quantitative data tables are not provided in the original publication.

Mechanism of Action: The Androgen Receptor Signaling Pathway

Testosterone phenylpropionate is a prodrug of testosterone.[4] Following intramuscular injection, it is gradually released into the circulation where it is hydrolyzed by esterases into free testosterone and phenylpropionic acid. The liberated testosterone then exerts its effects by binding to the androgen receptor (AR), a member of the nuclear receptor superfamily.[7][8]

The activation of the androgen receptor initiates a cascade of molecular events leading to changes in gene expression.

Key steps in the androgen receptor signaling pathway:

-

Ligand Binding: Testosterone diffuses into the target cell and binds to the androgen receptor located in the cytoplasm, which is typically complexed with heat shock proteins (HSPs).[8]

-

Conformational Change and HSP Dissociation: Ligand binding induces a conformational change in the androgen receptor, causing the dissociation of the HSPs.[8]

-

Nuclear Translocation and Dimerization: The activated androgen receptor-testosterone complex translocates into the nucleus and dimerizes.[7]

-

DNA Binding: The androgen receptor dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.[9]

-

Gene Transcription: The binding of the androgen receptor to AREs, along with the recruitment of co-activator proteins, initiates the transcription of androgen-responsive genes, leading to the synthesis of messenger RNA (mRNA).[10]

-

Protein Synthesis: The mRNA is then translated into proteins that carry out the physiological effects of androgens, such as muscle growth and the development of male secondary sexual characteristics.

Commercial Development and Therapeutic Use

Following its initial discovery and characterization, testosterone phenylpropionate was incorporated into various commercial preparations, most notably as a component of Sustanon 250, a blend of four testosterone esters developed by Organon.[4] The rationale behind these combination products was to provide a more stable and sustained release of testosterone, mimicking the natural pulsatile secretion of the hormone more closely than single-ester formulations. Testosterone phenylpropionate's intermediate duration of action made it a valuable component in these blends.

Conclusion

The discovery and development of testosterone phenylpropionate in the early 1950s marked a significant advancement in androgen therapy. The esterification of testosterone to prolong its duration of action was a key innovation that paved the way for more convenient and effective treatments for hypogonadism and other androgen-deficient states. The early biological trials, though lacking the detailed quantitative analysis of modern studies, provided the foundational evidence for its clinical utility. The understanding of its mechanism of action through the androgen receptor signaling pathway continues to be a cornerstone of endocrine research and drug development. This technical guide provides a historical and scientific overview of this important synthetic androgen, offering valuable context for researchers and professionals in the field.

References

- 1. endocrine-abstracts.org [endocrine-abstracts.org]

- 2. Testosterone Phenylpropionate|CAS 1255-49-8|RUO [benchchem.com]

- 3. Testosterone phenylpropionate - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Testosterone phenylpropionate CAS#: 1255-49-8 [m.chemicalbook.com]

- 6. Testosterone phenyl propionate (TPP): biological trials with a new androgen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Androgen receptor - Wikipedia [en.wikipedia.org]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Mechanisms of androgen receptor activation and function - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anabolic Cascade: A Technical Guide to the Mechanism of Action of Testosterone Phenylpropionate in Skeletal Muscle

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Testosterone Phenylpropionate (TPP), a synthetic anabolic-androgenic steroid (AAS), exerts its potent myotrophic effects through a complex interplay of genomic and non-genomic signaling pathways within skeletal muscle tissue. As an ester of testosterone, TPP functions as a pro-drug, delivering the active hormone to target tissues. Its primary mechanism involves binding to and activating the androgen receptor (AR), a ligand-dependent nuclear transcription factor. This activation initiates a cascade of downstream events culminating in increased muscle protein synthesis, decreased protein degradation, and the activation of satellite cells, collectively driving muscle hypertrophy. This guide provides an in-depth technical overview of these core mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Mechanism of Action: A Dual Approach

The anabolic effects of testosterone phenylpropionate in muscle tissue are mediated through two principal pathways: the classical genomic pathway and a more recently elucidated non-genomic pathway.

The Genomic Pathway: Orchestrating Protein Accretion

The foundational mechanism of TPP's action is genomic, directly influencing gene expression to favor an anabolic state.[1]

-

Ligand Binding and Receptor Activation: Upon entering the muscle cell, testosterone, released from the phenylpropionate ester, binds to the androgen receptor (AR) located in the cytoplasm. This binding induces a conformational change in the AR, causing the dissociation of heat shock proteins (HSPs).

-

Nuclear Translocation and Dimerization: The activated AR-testosterone complex translocates into the nucleus and dimerizes.

-

DNA Binding and Transcriptional Regulation: The AR dimers bind to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.[2] This interaction recruits co-activator proteins and the basal transcriptional machinery, leading to an altered rate of gene transcription.

Key Genomic Targets and Their Functions:

-

Increased Anabolic Gene Expression: The AR upregulates the transcription of genes involved in protein synthesis and muscle growth, such as Insulin-like Growth Factor-1 (IGF-1).

-

Decreased Catabolic Gene Expression: Conversely, the AR can repress the expression of genes associated with muscle breakdown (atrogenes), such as FOXO3a and the ubiquitin ligases Atrogin-1/MAFbx and MuRF1.

-

Myogenesis Regulation: Androgens influence the expression of myogenic regulatory factors (MRFs), promoting the commitment of satellite cells to the myogenic lineage.

The Non-Genomic Pathway: Rapid Signaling for Enhanced Anabolism

In addition to the slower genomic effects, testosterone can initiate rapid, non-transcriptional signaling cascades from the cell membrane. These pathways are thought to potentiate the anabolic environment.

-

Membrane-Associated Androgen Receptors: A subpopulation of ARs is localized to the cell membrane. Ligand binding to these receptors can rapidly activate intracellular signaling molecules.

-

Activation of Kinase Cascades: Testosterone has been shown to rapidly activate key anabolic signaling pathways, including:

-

PI3K/Akt/mTOR Pathway: This is a central regulator of muscle growth. Testosterone can activate Akt, which in turn activates the mammalian target of rapamycin (mTOR). mTORC1, a complex of mTOR, then phosphorylates downstream targets like p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to an increase in protein synthesis.

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase (ERK), is also activated by androgens. This pathway is involved in cell proliferation and differentiation, including the activation of satellite cells.

-

Cellular and Physiological Effects

The activation of these signaling pathways translates into several key cellular and physiological changes that drive muscle hypertrophy.

-

Increased Muscle Protein Synthesis: Testosterone administration has been consistently shown to increase the rate of muscle protein synthesis.[3] A study using testosterone enanthate (3 mg/kg/week for 12 weeks) in normal male subjects demonstrated a 27% mean increase in muscle protein synthesis.[3]

-

Satellite Cell Activation and Proliferation: Androgens increase the number and activity of satellite cells, the muscle's resident stem cells.[4] This is crucial for muscle repair and the addition of new myonuclei to growing muscle fibers, which is necessary to support increased protein synthesis.

-

Myonuclear Accretion: Testosterone-induced muscle fiber hypertrophy is associated with an increase in the number of myonuclei per fiber.

-

Anti-Catabolic Effects: Testosterone can antagonize the catabolic effects of glucocorticoid hormones by competing for glucocorticoid receptors and reducing their expression. Nandrolone phenylpropionate, a similar compound, has been shown to reduce plasma concentrations of catabolic glucocorticoids.[1]

-

Increased IGF-1 Expression: Testosterone upregulates the expression of IGF-1 in muscle tissue, which is a potent anabolic hormone that stimulates both muscle protein synthesis and satellite cell proliferation.

Quantitative Data on Androgen-Induced Muscle Hypertrophy

While specific dose-response data for testosterone phenylpropionate is limited in publicly accessible literature, studies on other testosterone esters provide valuable insights into the quantitative effects on muscle growth. The general dose-response relationship for testosterone and muscle hypertrophy appears to be linear within the physiological to supraphysiological range, though with diminishing returns at very high doses.[5]

Table 1: Dose-Response of Testosterone Enanthate on Muscle Mass and Strength [6]

| Weekly Dose of Testosterone Enanthate | Mean Nadir Testosterone Concentration (ng/dL) | Change in Fat-Free Mass (kg) |

| 25 mg | 253 | - |

| 50 mg | 306 | - |

| 125 mg | 542 | +3.4 |

| 300 mg | 1,345 | +5.2 |

| 600 mg | 2,370 | +7.9 |

Table 2: Effects of Testosterone on Muscle Protein Synthesis

| Study | Androgen & Dose | Duration | Subjects | Key Finding |

| Griggs et al. (1989)[3] | Testosterone Enanthate (3 mg/kg/week) | 12 weeks | Normal Men | 27% increase in muscle protein synthesis. |

| Brodsky et al. (1996) | Testosterone Replacement | 6 months | Hypogonadal Men | 56% increase in fractional synthesis rate of mixed skeletal muscle proteins. |

Experimental Protocols

Investigating the mechanism of action of TPP in muscle tissue involves a combination of in vitro and in vivo experimental approaches.

In Vitro Studies using Myoblast Cell Lines (e.g., C2C12)

Detailed Methodology: Western Blot for Akt/mTOR Pathway Activation

-

Cell Culture and Treatment: Culture C2C12 myoblasts in DMEM with 10% FBS. Induce differentiation by switching to DMEM with 2% horse serum. Treat differentiated myotubes with desired concentrations of TPP or vehicle control for specified time points.

-

Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of Akt, mTOR, p70S6K, and 4E-BP1. Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity using densitometry software.

In Vivo Studies using Animal Models (e.g., Rodents)

Detailed Methodology: Measurement of Muscle Protein Synthesis using Stable Isotope Tracers

-

Animal Model and Treatment: Utilize orchidectomized (castrated) rats to eliminate endogenous testosterone production. Administer TPP at various doses via intramuscular injection for a defined period.

-

Stable Isotope Infusion: Infuse a stable isotope-labeled amino acid (e.g., L-[ring-¹³C₆]phenylalanine) as a tracer.

-

Tissue and Blood Sampling: Collect blood samples at timed intervals and obtain a muscle biopsy at the end of the infusion period.

-

Sample Processing: Precipitate proteins from the muscle homogenate and hydrolyze them into their constituent amino acids.

-

Mass Spectrometry Analysis: Measure the isotopic enrichment of the tracer amino acid in the blood (precursor pool) and in the muscle protein hydrolysate using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

-

Calculation of Fractional Synthetic Rate (FSR): Calculate the FSR of muscle protein using the formula: FSR (%/h) = (E_p / E_a) × (1/t) × 100, where E_p is the enrichment of the tracer in muscle protein, E_a is the average enrichment of the tracer in the precursor pool, and t is the duration of the tracer incorporation period.

Conclusion

The mechanism of action of testosterone phenylpropionate in skeletal muscle is multifaceted, involving both direct regulation of gene expression through the androgen receptor and rapid, non-genomic activation of key anabolic signaling pathways. The synergistic action of these pathways leads to a net positive protein balance, satellite cell-mediated growth, and ultimately, muscle hypertrophy. A thorough understanding of these intricate mechanisms is paramount for the development of novel therapeutics targeting muscle wasting disorders and for informing the scientific community about the physiological consequences of anabolic steroid use. Further research employing transcriptomic and proteomic approaches will continue to elucidate the full spectrum of TPP's effects on muscle tissue.

References

- 1. Anabolic Steroids for Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 2. Effect of testosterone on muscle mass and muscle protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cellular and molecular mechanisms responsible for the action of testosterone on human skeletal muscle. A basis for illegal performance enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. Testosterone dose-response relationships in healthy young men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

The In Vivo Pharmacokinetics of Testosterone Phenylpropionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Testosterone phenylpropionate (TPP) is a synthetic androgen and an ester of testosterone. As a prodrug, TPP is designed for parenteral administration, offering a slower release of testosterone from the injection site compared to unesterified testosterone. This modification extends the hormone's duration of action, making it a subject of interest in testosterone replacement therapy and other endocrinological research. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of testosterone phenylpropionate, detailing its absorption, distribution, metabolism, and excretion, alongside relevant experimental methodologies and the underlying signaling pathways of its active metabolite, testosterone.

Pharmacokinetic Profile

Following intramuscular injection, typically in an oil-based vehicle, testosterone phenylpropionate forms a depot in the muscle tissue from which it is gradually absorbed into the systemic circulation. The ester bond is subsequently cleaved by esterases in the blood and tissues, releasing free testosterone, the active form of the hormone. The rate of absorption and subsequent elimination is largely determined by the properties of the ester side chain.

Quantitative Pharmacokinetic Parameters

Quantitative pharmacokinetic data for testosterone phenylpropionate as a single agent is limited in publicly available literature. Much of the existing data is derived from studies of combination products like Sustanon, where TPP is one of several testosterone esters. However, based on comparative studies of testosterone esters, the following parameters can be estimated.

| Parameter | Value | Species | Notes |

| Half-life (t½) | ~2.5 - 4.5 days[1] | Not Specified | The range reflects variations in study designs and analytical methods. TPP has a shorter half-life than longer-chain esters like decanoate but longer than short-chain esters like propionate. |

| Time to Peak Concentration (Tmax) | Not Specified | - | Tmax for mixed testosterone esters like Sustanon is reported to be approximately 24-48 hours, but the specific contribution and peak of TPP within this is not detailed. |

| Peak Plasma Concentration (Cmax) | Not Specified | - | Cmax is dose-dependent and influenced by the injection vehicle. Specific values for single-agent TPP are not readily available. |

Experimental Protocols

The following outlines a general experimental protocol for determining the pharmacokinetic profile of an intramuscularly administered testosterone ester like TPP in a preclinical animal model, such as the rabbit. This protocol is a composite based on standard methodologies in the field.

In Vivo Pharmacokinetic Study in Rabbits

1. Animal Model:

-

Species: New Zealand White rabbits

-

Sex: Male

-

Number of Animals: A sufficient number to ensure statistical power (e.g., n=6 per group).

-

Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the study.

2. Drug Formulation and Administration:

-

Formulation: Testosterone phenylpropionate dissolved in a sterile oil vehicle (e.g., sesame oil or cottonseed oil).

-

Dose: A relevant dose based on previous studies or allometric scaling (e.g., 6 mg/kg body weight).[2]

-

Administration: A single deep intramuscular injection into the gluteal muscle.

3. Blood Sampling:

-

Collection Site: Marginal ear vein.

-

Anticoagulant: EDTA or heparin.

-

Sampling Time Points: Pre-dose (0 h), and at multiple time points post-injection, for example: 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 168, and 240 hours.

-

Sample Processing: Plasma should be separated by centrifugation and stored at -80°C until analysis.

4. Bioanalytical Method: LC-MS/MS

-

Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

-

Sample Preparation:

-

Liquid-Liquid Extraction (LLE): Plasma samples are typically extracted with an organic solvent (e.g., a mixture of diethyl ether and ethyl acetate) to isolate the testosterone ester from plasma proteins.[3]

-

Derivatization (Optional): To enhance sensitivity, oxime derivatives of the testosterone ester can be prepared.[4]

-

Reconstitution: The dried extract is reconstituted in a suitable solvent for injection into the LC-MS/MS system.

-

-

Chromatographic Separation: A C18 reverse-phase column is commonly used with a gradient elution of a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).[3][5]

-

Mass Spectrometric Detection: Detection is performed using multiple reaction monitoring (MRM) in positive ion mode, selecting specific precursor-to-product ion transitions for both the analyte and an internal standard.[5]

5. Pharmacokinetic Analysis:

-

Plasma concentration-time data for each animal are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life (t½).

Visualizations

Experimental Workflow

Testosterone Signaling Pathway

Testosterone, the active metabolite of testosterone phenylpropionate, exerts its physiological effects primarily through the androgen receptor. The signaling cascade can be broadly categorized into genomic and non-genomic pathways.

Conclusion

Testosterone phenylpropionate serves as a valuable ester of testosterone for achieving sustained hormone levels. While specific, comprehensive in vivo pharmacokinetic data for TPP as a standalone agent are not extensively documented in recent literature, its behavior can be inferred from its chemical properties and data from related testosterone esters. Its intermediate half-life positions it between the rapidly acting propionate and the longer-acting enanthate and cypionate esters. Further dedicated pharmacokinetic studies on TPP would be beneficial for a more precise characterization and optimization of its therapeutic use. The experimental and analytical methodologies outlined in this guide provide a robust framework for conducting such future investigations.

References

- 1. Structural Aspects and Intermolecular Energy for Some Short Testosterone Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. diva-portal.org [diva-portal.org]

- 4. Screening of testosterone esters in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. farmaciajournal.com [farmaciajournal.com]

An In-depth Technical Guide to Testosterone Phenylpropionate: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Testosterone phenylpropionate is a synthetic anabolic-androgenic steroid (AAS) and an androgen ester.[1] Specifically, it is the C17β phenylpropionate ester of the endogenous androgen, testosterone.[1] As a prodrug, testosterone phenylpropionate is inactive itself and requires in vivo hydrolysis to release testosterone, the active therapeutic agent. The addition of the phenylpropionate ester modifies the pharmacokinetics of testosterone, primarily extending its duration of action compared to unmodified testosterone.[2] This modification enhances its lipophilicity, allowing for its formulation as an oil-based depot injection for intramuscular administration.[1]

Historically, testosterone phenylpropionate has been a component of combination testosterone products, such as Sustanon® and Omnadren®, developed for testosterone replacement therapy (TRT).[3] These combination therapies aim to provide a more stable and sustained release of testosterone into the bloodstream.[3] The primary clinical application of testosterone phenylpropionate is in the management of male hypogonadism, a condition characterized by deficient endogenous testosterone production.[3]

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and relevant experimental methodologies associated with testosterone phenylpropionate.

Chemical Structure and Identification

Testosterone phenylpropionate is characterized by the testosterone steroid nucleus with a phenylpropionate group ester-linked at the 17β-hydroxyl position.

Table 1: Chemical Identification of Testosterone Phenylpropionate

| Identifier | Value |

| IUPAC Name | [(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate |

| CAS Number | 1255-49-8 |

| Molecular Formula | C₂₈H₃₆O₃ |

| Molecular Weight | 420.58 g/mol |

| Synonyms | Testosterone 17-phenylpropionate, Testosterone phenpropionate, Testosterone hydrocinnamate, TPP |

Physicochemical Properties

The physicochemical properties of testosterone phenylpropionate are crucial for its formulation, stability, and pharmacokinetic profile.

Table 2: Physicochemical Properties of Testosterone Phenylpropionate

| Property | Value |

| Appearance | White to off-white crystalline powder |

| Melting Point | 116.5 °C |

| Solubility | Water: Sparingly soluble |

| Ethanol: 15 mg/mL | |

| DMSO: 12 mg/mL | |

| DMF: 25 mg/mL | |

| Ethanol:PBS (pH 7.2) (1:2): 0.3 mg/mL | |

| logP (estimated) | 5.8 |

Pharmacology

Mechanism of Action

Testosterone phenylpropionate functions as a prodrug of testosterone.[1] Following intramuscular injection, it forms a depot in the muscle tissue from which it is slowly released into the systemic circulation.[1] In the bloodstream and tissues, esterases hydrolyze the phenylpropionate ester, liberating free, active testosterone.[1]

Testosterone exerts its effects by binding to and activating the androgen receptor (AR), a member of the nuclear receptor superfamily.[4] The testosterone-AR complex then undergoes a conformational change, dimerizes, and translocates to the cell nucleus.[4] Within the nucleus, the dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.[4] This binding modulates the transcription of these genes, leading to the synthesis of proteins that mediate the physiological and pharmacological effects of androgens.[4]

Caption: Androgen Receptor Signaling Pathway for Testosterone.

Key downstream target genes of the androgen receptor include those involved in protein synthesis, erythropoiesis, and the development and maintenance of male secondary sexual characteristics. Examples of well-characterized AR target genes include Prostate-Specific Antigen (PSA) and Transmembrane Protease, Serine 2 (TMPRSS2).[5]

Pharmacokinetics

The pharmacokinetic profile of testosterone phenylpropionate is characterized by its slow release from the intramuscular depot and subsequent hydrolysis to testosterone. While specific pharmacokinetic parameters for testosterone phenylpropionate as a single agent are not extensively reported in publicly available literature, its half-life is estimated to be approximately 4.5 days. This intermediate duration of action is longer than that of testosterone propionate but shorter than longer-chain esters like testosterone decanoate.

Table 3: Comparative Pharmacokinetic Parameters of Testosterone Esters (General Representation)

| Testosterone Ester | Typical Dosing Interval | Duration of Action |

| Testosterone Propionate | 2-3 times per week | Short |

| Testosterone Phenylpropionate | 1-2 times per week | Intermediate |

| Testosterone Enanthate | Every 2-4 weeks | Long |

| Testosterone Cypionate | Every 2-4 weeks | Long |

| Testosterone Decanoate | Every 3-4 weeks | Very Long |

Note: This table provides a general comparison. Actual dosing and duration can vary based on the individual's response and clinical context.

Pharmacodynamics

The pharmacodynamic effects of testosterone phenylpropionate are those of testosterone itself and are broadly classified as anabolic and androgenic.

-

Anabolic Effects: These include increased protein synthesis, leading to muscle mass and strength accretion, increased bone density, and stimulation of erythropoiesis.

-

Androgenic Effects: These encompass the development and maintenance of male primary and secondary sexual characteristics, such as the growth of the prostate, seminal vesicles, and the penis, as well as facial and body hair growth, and deepening of the voice.

Experimental Protocols

Synthesis of Testosterone Phenylpropionate

A general method for the synthesis of testosterone esters involves the esterification of testosterone with the corresponding acylating agent. For testosterone phenylpropionate, this would involve reacting testosterone with phenylpropionyl chloride or phenylpropionic anhydride.

Illustrative Synthesis Protocol:

-

Reaction Setup: In an inert atmosphere (e.g., nitrogen or argon), dissolve testosterone in a suitable anhydrous organic solvent (e.g., dichloromethane or pyridine).

-

Addition of Reagents: Add an acid scavenger (e.g., an organic base like triethylamine or pyridine if not used as the solvent) and a catalyst (e.g., 4-dimethylaminopyridine, DMAP).

-

Esterification: Slowly add phenylpropionic anhydride or phenylpropionyl chloride to the reaction mixture.

-

Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., room temperature to a slightly elevated temperature) and monitor for completion using an appropriate analytical technique (e.g., thin-layer chromatography).

-

Work-up and Purification: Upon completion, quench the reaction with water and perform a liquid-liquid extraction. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield pure testosterone phenylpropionate.

Caption: Experimental Workflow for Testosterone Phenylpropionate Synthesis.

Determination of Solubility

A standardized method to determine the solubility of a steroid ester like testosterone phenylpropionate involves a stepwise approach.

Protocol for Solubility Determination:

-

Solvent Selection: A range of solvents of varying polarity should be selected (e.g., water, phosphate-buffered saline, ethanol, methanol, dimethyl sulfoxide, acetone, chloroform).

-

Sample Preparation: Accurately weigh a small amount of testosterone phenylpropionate into a series of vials.

-

Solvent Addition: Add a known volume of the selected solvent to each vial to achieve a starting concentration.

-

Solubilization: Subject the vials to a series of mechanical agitation methods of increasing intensity (e.g., vortexing, sonication, heating).

-

Observation: Visually inspect the vials for complete dissolution (a clear solution with no visible particles).

-

Quantification (Optional): If a precise solubility value is required, the saturated solution can be filtered, and the concentration of the dissolved steroid can be determined using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

In Vivo Assessment of Anabolic and Androgenic Activity (Hershberger Assay Adaptation)

The Hershberger assay is a standardized in vivo method to assess the anabolic and androgenic properties of a substance in castrated male rats.

Protocol Outline:

-

Animal Model: Use prepubertal, castrated male rats.

-

Dosing: Administer testosterone phenylpropionate via intramuscular or subcutaneous injection at various dose levels for a specified period (e.g., 10 days). A vehicle control group and a reference androgen (e.g., testosterone propionate) group should be included.

-

Endpoint Measurement: At the end of the treatment period, euthanize the animals and carefully dissect and weigh specific androgen-sensitive tissues.

-

Anabolic activity: Assessed by the weight of the levator ani muscle.

-

Androgenic activity: Assessed by the weights of the seminal vesicles, ventral prostate, and glans penis.

-

-

Data Analysis: Compare the organ weights of the testosterone phenylpropionate-treated groups to the vehicle control and reference androgen groups to determine its relative anabolic and androgenic potency.

Conclusion

Testosterone phenylpropionate is a synthetically derived ester of testosterone with an intermediate duration of action. Its primary utility lies in testosterone replacement therapy, where its pharmacokinetic profile contributes to more stable serum testosterone levels when used in combination with other esters. A thorough understanding of its chemical structure, physicochemical properties, and pharmacological profile is essential for its appropriate formulation, clinical application, and for guiding further research and development in the field of androgen therapy. The experimental protocols outlined provide a foundational framework for the synthesis, characterization, and in vivo evaluation of testosterone phenylpropionate and related compounds.

References

- 1. Testosterone Phenylpropionate|CAS 1255-49-8|RUO [benchchem.com]

- 2. testosterone phenylpropionate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. testosterone phenylpropionate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Technical Guide: Testosterone Phenylpropionate - Molecular Weight and Formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight and chemical formula of testosterone phenylpropionate, an anabolic-androgenic steroid and a synthetic ester of testosterone. This document details its physicochemical properties and outlines a standard methodology for its characterization.

Core Data Summary

The fundamental molecular properties of testosterone phenylpropionate are summarized in the table below for quick reference.

| Property | Value |

| Molecular Formula | C₂₈H₃₆O₃[1][2][3][4] |

| Molecular Weight | 420.6 g/mol [1][3][5] |

| Synonyms | Testosterone 17-phenylpropionate, Testosterone phenpropionate, Testosterone hydrocinnamate[3][6] |

| Chemical Structure | C17β phenylpropionate ester of testosterone[1][6] |

Structural Relationship and Formation

Testosterone phenylpropionate is synthesized through the esterification of testosterone with phenylpropionic acid. This process involves the formation of an ester linkage at the 17-beta hydroxyl group of the testosterone molecule. The addition of the phenylpropionate group increases the compound's lipophilicity and extends its duration of action compared to unmodified testosterone.

Caption: Formation of Testosterone Phenylpropionate.

Experimental Protocol: Determination of Molecular Weight and Formula by Mass Spectrometry

The molecular weight and formula of testosterone phenylpropionate can be reliably determined using mass spectrometry. The following protocol is a generalized methodology based on common practices for the analysis of steroid esters.[7][8][9]

Objective: To confirm the molecular weight and elemental composition of testosterone phenylpropionate.

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) (GC-MS) or Liquid Chromatograph (LC) coupled to a tandem Mass Spectrometer (MS/MS) (LC-MS/MS).

-

Ionization source: Electron Ionization (EI) or Chemical Ionization (CI) for GC-MS; Electrospray Ionization (ESI) for LC-MS.

Materials:

-

Testosterone phenylpropionate reference standard.

-

Appropriate solvents for sample dissolution (e.g., methanol, acetonitrile).

-

Mobile phase for LC-MS (e.g., a gradient of water and acetonitrile with a small percentage of formic acid).

-

Carrier gas for GC-MS (e.g., helium).

Methodology:

-

Sample Preparation:

-

Accurately weigh a small amount of the testosterone phenylpropionate reference standard.

-

Dissolve the standard in a suitable solvent to a known concentration (e.g., 1 mg/mL).

-

Further dilute the stock solution to a working concentration appropriate for the instrument's sensitivity (e.g., 1-10 µg/mL).

-

-

Chromatographic Separation (if applicable):

-

For GC-MS: Inject the sample into the GC. The testosterone ester is volatilized and separated from any impurities on a capillary column. The separated components then enter the mass spectrometer.

-

For LC-MS: Inject the sample into the LC system. The sample is separated on a reversed-phase column using a suitable mobile phase gradient. The eluent from the column is directed to the mass spectrometer's ion source.

-

-

Mass Spectrometric Analysis:

-

Ionization: The sample molecules are ionized in the ion source. For EI, high-energy electrons bombard the molecules, leading to fragmentation and the formation of a molecular ion (M⁺). For CI, a reagent gas is used to produce less fragmentation and a more prominent protonated molecule ([M+H]⁺). ESI is a soft ionization technique that typically produces protonated molecules.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z.

-

-

Data Analysis:

-

The resulting mass spectrum will show a peak corresponding to the molecular ion or the protonated molecule.

-

For testosterone phenylpropionate (C₂₈H₃₆O₃), the expected m/z of the molecular ion [M]⁺ would be approximately 420.27. The protonated molecule [M+H]⁺ would have an m/z of approximately 421.27.

-

High-resolution mass spectrometry can be used to determine the exact mass, which can then be used to confirm the elemental composition (molecular formula).

-

The fragmentation pattern observed in the mass spectrum can provide structural information, further confirming the identity of the compound. Common fragments for testosterone esters include the loss of the ester side chain, resulting in an ion corresponding to the testosterone core.[7][9]

-

References

- 1. grokipedia.com [grokipedia.com]

- 2. Page loading... [guidechem.com]

- 3. Testosterone phenylpropionate | C28H36O3 | CID 14743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Testosterone phenylpropionate - 1255-49-8 | VulcanChem [vulcanchem.com]

- 6. Testosterone phenylpropionate - Wikipedia [en.wikipedia.org]

- 7. Analysis of testosterone esters by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Simplified screening approach of anabolic steroid esters using a compact atmospheric solid analysis probe mass spectrometric system - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Androgen Receptor Binding Affinity of Testosterone Phenylpropionate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Testosterone Phenylpropionate (TPP) is a synthetic androgen and an ester of testosterone.[1][2] It functions as a prodrug, undergoing hydrolysis in the body to release testosterone, the primary active ligand for the androgen receptor (AR).[1][3] Consequently, the direct binding affinity of the esterified form, testosterone phenylpropionate, to the androgen receptor is less pharmacologically relevant than that of its active metabolite, testosterone. This guide provides an in-depth analysis of the androgen receptor binding characteristics of testosterone, the experimental protocols used to determine these properties, and the subsequent intracellular signaling cascade.

Mechanism of Action

Upon administration, typically via intramuscular injection, testosterone phenylpropionate forms a depot from which it is slowly released.[1] In the bloodstream and tissues, esterase enzymes cleave the phenylpropionate ester group, liberating free testosterone.[1][3] This free testosterone is then able to bind to and activate androgen receptors located in the cytoplasm of target cells.[3][4] The activation of the androgen receptor is the initiating step in a signaling cascade that modulates the transcription of androgen-responsive genes, leading to the physiological and anabolic effects associated with the hormone.[1][4]

Quantitative Androgen Receptor Binding Affinity

As testosterone phenylpropionate is a prodrug of testosterone, quantitative binding affinity data is primarily available for testosterone and its more potent metabolite, dihydrotestosterone (DHT). These values are typically determined through competitive radioligand binding assays. The table below summarizes the relative binding affinity (RBA) of testosterone and other androgens compared to a standard, high-affinity synthetic androgen.

| Compound | Relative Binding Affinity (RBA) (%)* | Reference Compound |

| Methyltrienolone (MT) | 100 | Methyltrienolone |

| 19-Nortestosterone (Nandrolone) | > Methyltrienolone | Methyltrienolone |

| Testosterone | < Methenolone | Methyltrienolone |

| 1α-Methyl-DHT (Mesterolone) | < Testosterone | Methyltrienolone |

*Note: This table presents a qualitative comparison of binding affinities as found in the literature.[5][6] Specific IC50 or Ki values can vary between experiments. For instance, one study noted the IC50 of dihydrotestosterone (DHT) in displacing [3H]DHT from the AR was 3.2 nM.[7] Another study determined the equilibrium dissociation constant (Kd) for testosterone to be approximately 2 to 5 x 10⁻¹⁰ M.[8]

Experimental Protocol: In Vitro Androgen Receptor Competitive Binding Assay

This protocol outlines a common method for determining the binding affinity of a test compound (e.g., testosterone) to the androgen receptor using a competitive binding assay with a radiolabeled ligand.

4.1 Principle This assay measures the ability of a test compound to compete with a known high-affinity radiolabeled androgen (e.g., [³H]-Methyltrienolone, R1881) for binding to the androgen receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC50), from which the inhibitory constant (Ki) can be calculated.

4.2 Materials

-

Androgen Receptor Source: Recombinant human androgen receptor ligand-binding domain (AR-LBD) or cytosol prepared from target tissue (e.g., rat prostate).[9][10]

-

Radioligand: [³H]-Methyltrienolone (R1881) or [³H]-Dihydrotestosterone ([³H]-DHT).[11][12]

-

Test Compound: Testosterone (or other androgens).

-

Assay Buffer: e.g., 50 mM HEPES, 150 mM Li₂SO₄, 10% glycerol, pH 7.2.[11]

-

Separation Method: Hydroxylapatite slurry or charcoal-dextran suspension to separate bound from free radioligand.

-

Scintillation Cocktail & Counter: For quantifying radioactivity.

4.3 Procedure

-

Preparation: Serially dilute the test compound to create a range of concentrations.

-

Incubation: In assay tubes, combine the androgen receptor preparation, a fixed concentration of the radioligand (e.g., 20 nM [³H]-DHT), and varying concentrations of the test compound.[11] Include control tubes for total binding (no competitor) and non-specific binding (excess cold ligand).[12]

-

Equilibrium: Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time (e.g., 18-24 hours) to reach binding equilibrium.

-

Separation: Add a separation agent like charcoal-dextran to each tube. The charcoal binds free radioligand, while the larger receptor-bound complexes remain in the supernatant after centrifugation.

-

Quantification: Transfer an aliquot of the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specifically bound radioligand against the logarithm of the test compound concentration. Use a non-linear regression model to fit the data and determine the IC50 value.[10]

Visualized Experimental Workflow and Signaling Pathways

Androgen Receptor Competitive Binding Assay Workflow

The following diagram illustrates the key steps in a typical competitive binding assay designed to measure a compound's affinity for the androgen receptor.

Caption: Workflow for an AR competitive binding assay.

Canonical Androgen Receptor Signaling Pathway

Once testosterone binds to the androgen receptor, it initiates a well-defined signaling cascade leading to changes in gene expression.

Caption: Canonical androgen receptor signaling pathway.

References

- 1. Testosterone Phenylpropionate|CAS 1255-49-8|RUO [benchchem.com]

- 2. testosterone phenylpropionate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. grokipedia.com [grokipedia.com]

- 4. testosterone phenylpropionate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 6. Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Binding properties of androgen receptors. Evidence for identical receptors in rat testis, epididymis, and prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 11. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Biological Half-Life of Testosterone Phenylpropionate: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the biological half-life of testosterone phenylpropionate, tailored for researchers, scientists, and drug development professionals. The document synthesizes pharmacokinetic data, details experimental methodologies for its determination, and illustrates key processes through diagrams.

Pharmacokinetic Profile of Testosterone Esters

Testosterone phenylpropionate (TPP) is a synthetic anabolic-androgenic steroid, an ester derivative of testosterone.[1] Esterification of testosterone at the 17-beta hydroxyl group modifies its pharmacokinetic profile, primarily extending its duration of action compared to unesterified testosterone.[1][2] The length of the ester chain is a key determinant of the absorption rate and half-life; longer esters generally possess longer half-lives.[1][3] TPP, with its intermediate-length phenylpropionate ester, exhibits a half-life that is longer than short-chain esters like testosterone propionate but shorter than long-chain esters such as testosterone decanoate.[1]

Following intramuscular injection, typically in an oil vehicle, TPP forms a depot in the muscle tissue from which it is slowly released into the bloodstream.[1] In circulation, enzymes called esterases hydrolyze the ester bond, cleaving the phenylpropionate side chain to release active, free testosterone.[1] This gradual release and subsequent activation provide a sustained elevation of testosterone levels.[1]

Comparative Half-Life Data

The biological half-life of testosterone phenylpropionate has been reported with some variation in the literature. The table below summarizes the elimination half-life of TPP alongside other common testosterone esters for comparative analysis.

| Testosterone Ester | Reported Elimination Half-Life |

| Testosterone Acetate | < 1 day[3] |

| Testosterone Propionate | ~20 hours (0.8 days)[4], 1 day[3], 1.4 days[5] |

| Testosterone Phenylpropionate | 2.5 days[3][5], ~4.5 days[2] |

| Testosterone Isocaproate | 3.1 days[3][5] |

| Testosterone Decanoate | 5.6 days[5] |

| Testosterone Enanthate | ~4.6 days (111.4 hours)[6] |

| Testosterone Undecanoate | ~22.9 days (549 hours)[6] |

Note: Half-life can be influenced by factors such as the carrier oil, injection volume, and individual metabolic variations.

Experimental Protocol for Pharmacokinetic Analysis

A key methodology for determining the half-life of testosterone esters involves clinical studies with human participants. The following protocol is based on a study designed to investigate the detection window of various testosterone esters in blood.[5][7][8][9]

Study Design and Administration

-

Participants: The study involved six human participants.[7][8]

-

Drug Formulation: A combination product (Sustanon®) was used, containing a mixture of four testosterone esters.[5][7][8]

-

Administration: A single intramuscular injection was administered to each participant. The injection contained:

Sample Collection and Processing

-

Collection Period: Blood samples were collected over a 60-day period post-administration to characterize the full pharmacokinetic profile.[5][7][8]

-

Collection Devices: To evaluate the stability of the esters, blood was collected into three different types of vacuum tubes:

Analytical Methodology

The quantification of intact testosterone esters in blood samples was performed using a highly sensitive and specific method involving liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][7][8]

-

Extraction: A liquid-liquid extraction (LLE) procedure was employed to isolate the testosterone esters from the biological matrix (serum/plasma).[5][7][8]

-

Derivatization: The extracted compounds underwent a derivatization step to form oxime derivatives, which enhances their chromatographic and mass spectrometric properties.[5][7][8]

-

Sample Clean-up: A turbulent flow liquid chromatography (TLX) sample clean-up step was utilized to remove potential interferences before analysis.[7][8]

-

Detection: The final detection and quantification were achieved by LC-MS/MS, which provides the necessary selectivity and sensitivity to measure the low concentrations of the esters as they are eliminated from the body.[5][7][8]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the pharmacokinetic study described above.

Caption: Workflow for determining testosterone ester pharmacokinetics.

Testosterone Signaling Pathway

Upon its release from the ester, testosterone exerts its biological effects by binding to the androgen receptor. The diagram below outlines this signaling cascade.

Caption: Testosterone's mechanism of action via the androgen receptor.

References

- 1. Testosterone Phenylpropionate|CAS 1255-49-8|RUO [benchchem.com]

- 2. strongflow.uk [strongflow.uk]

- 3. Structural Aspects and Intermolecular Energy for Some Short Testosterone Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Testosterone propionate - Wikipedia [en.wikipedia.org]

- 5. sobraf.org [sobraf.org]

- 6. benthamopen.com [benthamopen.com]

- 7. Detection of testosterone esters in blood sample | World Anti Doping Agency [wada-ama.org]

- 8. Detection of testosterone esters in blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Testosterone phenylpropionate is a synthetic androgen and an ester prodrug of testosterone.[1] Like other testosterone esters, it is designed to provide a more sustained release of testosterone compared to the administration of unesterified testosterone, thereby improving its pharmacokinetic profile.[1][2] Understanding the metabolic fate of testosterone phenylpropionate is crucial for drug development, therapeutic monitoring, and in the context of sports anti-doping control. This technical guide provides a comprehensive overview of the primary metabolic pathways of testosterone phenylpropionate, focusing on the enzymatic processes that govern its transformation and elimination. The guide includes quantitative data on enzyme kinetics, detailed experimental protocols for metabolite analysis, and visualizations of the key metabolic pathways.

Core Metabolic Pathway: From Prodrug to Active Hormone

The metabolic journey of testosterone phenylpropionate begins with the hydrolysis of its phenylpropionate ester group. This initial and obligatory step is catalyzed by non-specific esterases present in the blood and various tissues, releasing the active hormone, testosterone.[3] The rate of this hydrolysis is a key determinant of the drug's duration of action.[1]

Once liberated, testosterone undergoes extensive metabolism, primarily in the liver, but also in other tissues such as the prostate, skin, and adipose tissue. The metabolism of testosterone can be broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.

Phase I Metabolism: Functionalization of Testosterone

Phase I reactions introduce or expose functional groups on the testosterone molecule, preparing it for subsequent conjugation and excretion. The primary Phase I metabolic pathways for testosterone are:

-

Oxidation (Hydroxylation): This is a major route of testosterone metabolism, predominantly mediated by the Cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum of hepatocytes. The CYP3A subfamily, particularly CYP3A4, is the principal catalyst for the hydroxylation of testosterone at various positions, with 6β-hydroxylation being the most common reaction. Other CYP isoforms, including CYP2C9, CYP2C19, and CYP2B6, also contribute to a lesser extent.

-

Reduction: Testosterone is converted to the more potent androgen, 5α-dihydrotestosterone (DHT), by the enzyme 5α-reductase.[4][5][6] This conversion is particularly significant in androgen-sensitive tissues like the prostate gland, skin, and hair follicles.[6] There are two main isoenzymes of 5α-reductase: type 1 and type 2.

-

Aromatization: Testosterone can be converted to the estrogen, estradiol, through the action of the enzyme aromatase (CYP19A1).[7] This process is significant in adipose tissue, the brain, and gonads.

Phase II Metabolism: Conjugation and Excretion

Phase II metabolism involves the conjugation of testosterone and its Phase I metabolites with endogenous hydrophilic molecules, which facilitates their excretion in urine and bile. The main conjugation reactions are:

-

Glucuronidation: This is the most important conjugation pathway for testosterone and its metabolites. UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the hydroxyl groups of the steroid. UGT2B17 and UGT2B15 are the primary enzymes responsible for testosterone glucuronidation.

-

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to the steroid molecule. This is a less prominent pathway for testosterone compared to glucuronidation.

The resulting glucuronide and sulfate conjugates are water-soluble and are readily eliminated from the body, primarily through the kidneys into the urine.

Quantitative Data on Metabolic Pathways

The following tables summarize key quantitative data related to the pharmacokinetics of testosterone esters and the kinetics of the major enzymes involved in testosterone metabolism. It is important to note that kinetic parameters can vary depending on the experimental conditions (e.g., enzyme source, substrate concentration, in vitro vs. in vivo).

Table 1: Pharmacokinetic Parameters of Testosterone Esters

| Parameter | Testosterone Phenylpropionate | Testosterone Propionate | Testosterone Isocaproate | Testosterone Decanoate |

| Half-life | ~2.5 days[8] | ~1 day[8] | ~3.1 days[8] | - |

| Detection Time in Blood | At least 8 days[9] | 4-5 days[9] | At least 8 days[9] | 18 days[9] |

| Cmax (Cattle, 1 mg/kg IM) | 2.7 ng/mL (single site) / 4.4 ng/mL (multiple sites)[10] | - | - | - |

| Tmax (Cattle, 1 mg/kg IM) | Not significantly different between single and multiple injection sites[10] | - | - | - |

| AUC (Cattle, 1 mg/kg IM) | Not significantly different between single and multiple injection sites[10] | - | - | - |

Table 2: Kinetic Parameters of Key Enzymes in Testosterone Metabolism

| Enzyme | Substrate | K_m_ (Michaelis Constant) | V_max_ (Maximum Velocity) | Enzyme Source |

| 5α-Reductase (Stromal) | Testosterone | 67.9 nM[4] | ~235 pmol/30 min/mg protein[4] | Human Benign Prostatic Hyperplasia (BPH) Tissue |

| 5α-Reductase (Epithelial) | Testosterone | 14.3 - 29.5 nmol/L[6] | 23.8 - 27.9 pmol/mg protein·h[6] | Human Prostate Tissue |

| Aromatase (CYP19A1) | Androstenedione | 16 nM[11] | 65 nmol/min/mg[11] | Purified Placental Aromatase |

| Aromatase (CYP19A1) | Testosterone | 1.5 µM (K_d_)[12] | - | Recombinant Human P450 19A1 |

Experimental Protocols for Metabolite Analysis

The analysis of testosterone and its metabolites in biological matrices like urine and plasma is essential for pharmacokinetic studies, clinical monitoring, and anti-doping control. The following sections outline generalized protocols for the key steps involved in this analysis.

Enzymatic Hydrolysis of Conjugated Steroids in Urine

Since a significant portion of testosterone metabolites are excreted as glucuronide and sulfate conjugates, an initial hydrolysis step is necessary to cleave these conjugates and allow for the analysis of the free steroid.[13][14]

Materials:

-

Urine sample

-

β-glucuronidase enzyme (from Helix pomatia or E. coli)[13][15]

-

Phosphate buffer (e.g., 0.8 M, pH 6.4) or Acetate buffer (e.g., 0.2 M, pH 5.2)[13][16]

-

Internal standard (e.g., deuterated testosterone)

Procedure:

-

To a known volume of urine (e.g., 3-5 mL), add the appropriate buffer to adjust the pH to the optimal range for the enzyme (typically pH 5.2-6.5).[13][16]

-

Add the internal standard solution.

-

Add a sufficient amount of β-glucuronidase enzyme.

-

Vortex the mixture gently.

-

Incubate the sample at an elevated temperature (e.g., 37-60°C) for a sufficient period (e.g., 1 to 16 hours) to ensure complete hydrolysis.[16][17]

-

After incubation, cool the sample to room temperature.

-

Centrifuge the sample to pellet any precipitated proteins or debris.

-

The resulting supernatant containing the deconjugated steroids is now ready for extraction.

Solid-Phase Extraction (SPE) of Steroids from Urine

Solid-phase extraction is a common technique used to clean up and concentrate the steroids from the urine matrix prior to chromatographic analysis.[13][16]

Materials:

-

Hydrolyzed urine sample

-

Methanol

-

Deionized water

-

Elution solvent (e.g., methanol, dichloromethane, or ethyl acetate)[13]

Procedure:

-

Conditioning: Condition the SPE cartridge by passing a conditioning solvent (e.g., methanol) followed by an equilibration solvent (e.g., deionized water) through the cartridge.

-

Sample Loading: Load the hydrolyzed urine supernatant onto the conditioned SPE cartridge at a slow and steady flow rate.

-

Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences.

-

Drying: Dry the cartridge thoroughly under vacuum to remove any residual water.

-

Elution: Elute the retained steroids from the cartridge using a small volume of a strong organic solvent (elution solvent).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried residue in a small volume of a solvent compatible with the subsequent chromatographic analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of testosterone and its metabolites. A derivatization step is typically required to increase the volatility and thermal stability of the steroids for GC analysis.[8][18]

Derivatization:

-

Common derivatizing agents for steroids include silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) often mixed with a catalyst like ammonium iodide (NH₄I) and a reducing agent like dithiothreitol (DTT).[18]

-

The derivatization reaction is typically carried out by heating the dried extract with the derivatizing agent at a specific temperature (e.g., 60-90°C) for a set time (e.g., 15-60 minutes).[19]

GC-MS Conditions (General Example):

-

Column: A non-polar capillary column (e.g., 5% phenyl methylpolysiloxane).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program: A temperature gradient is used to separate the different steroid derivatives, typically starting at a lower temperature and ramping up to a higher temperature (e.g., 150°C to 320°C).[18]

-

Mass Spectrometer: Operated in electron ionization (EI) mode, with detection in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS has become the method of choice for the quantitative analysis of steroids due to its high sensitivity, specificity, and throughput. Derivatization is not always necessary but can be used to improve ionization efficiency.[20][21]

LC Conditions (General Example):

-

Column: A reversed-phase C18 or phenyl-hexyl column.[13]

-

Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid to improve ionization.[20][21][22]

-

Flow Rate: Typical flow rates are in the range of 0.3-0.6 mL/min.[21][22]

MS/MS Conditions (General Example):

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.

-